N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-3-carboxamide
CAS No.:
Cat. No.: VC14767033
Molecular Formula: C20H18N4O2
Molecular Weight: 346.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H18N4O2 |
|---|---|
| Molecular Weight | 346.4 g/mol |
| IUPAC Name | N-[2-(2-methyl-4-oxoquinazolin-3-yl)ethyl]-1H-indole-3-carboxamide |
| Standard InChI | InChI=1S/C20H18N4O2/c1-13-23-18-9-5-3-7-15(18)20(26)24(13)11-10-21-19(25)16-12-22-17-8-4-2-6-14(16)17/h2-9,12,22H,10-11H2,1H3,(H,21,25) |
| Standard InChI Key | KOEYKHVPQKISOJ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC2=CC=CC=C2C(=O)N1CCNC(=O)C3=CNC4=CC=CC=C43 |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound features a quinazolinone core (2-methyl-4-oxoquinazolin-3(4H)-yl) linked via an ethylcarboxamide bridge to a 1H-indole-3-carboxamide group. This design merges the planar aromaticity of quinazolinone—a scaffold known for kinase inhibition—with the hydrophobic and hydrogen-bonding capabilities of the indole system, commonly associated with receptor modulation. The carboxamide linker enhances solubility and provides a site for potential derivatization, a strategy employed in optimizing pharmacokinetic profiles of similar hybrids .
Key Functional Groups:
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Quinazolinone ring: Imparts rigidity and participates in π-π stacking interactions with biological targets.
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Indole moiety: Contributes to membrane permeability and interactions with hydrophobic binding pockets.
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Carboxamide bridge: Facilitates hydrogen bonding and serves as a metabolic stability enhancer.
Synthesis and Chemical Reactivity
Synthetic Pathways
While no explicit protocol for this compound is published, its synthesis likely follows multi-step routes analogous to related quinazolinone-indole hybrids. A plausible pathway involves:
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Quinazolinone Formation:
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Indole Carboxamide Preparation:
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Coupling of indole-3-carboxylic acid with ethylenediamine using carbodiimide-based activation.
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Final Conjugation:
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Amide bond formation between the quinazolinone-ethylamine and indole-carboxylic acid intermediates, typically mediated by HOBt/EDCI or similar coupling agents.
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Reaction Conditions and Yields
Parallel syntheses of structurally similar compounds report yields ranging from 26% to 67%, depending on purification methods and reaction optimization . Critical factors include:
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Temperature control (reflux conditions at 100°C for cyclization steps) .
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Catalytic use of acids (e.g., ) or bases (e.g., ) to accelerate condensation .
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Solvent systems like acetic acid () or dioxane to enhance intermediate solubility .
Biological Activities and Mechanisms
| Property | Analog Compound | Activity (IC50) | Target |
|---|---|---|---|
| Kinase inhibition | Gefitinib | 33 nM | EGFR |
| Tubulin disruption | Vincristine analogs | 12 nM | Microtubules |
| Apoptosis induction | Staurosporine derivatives | 0.7 μM | PKC isoforms |
Hypothetical targets for N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-3-carboxamide based on structural analogs.
Antibacterial Activity
Nitroimidazole-quinazolinone hybrids (e.g., compound 16a from ) show potent activity against Helicobacter pylori (32 mm inhibition zone at 8 μg/disc), suggesting that the quinazolinone component in this compound may confer similar Gram-negative coverage . The indole group could further enhance penetration through bacterial membranes, a mechanism observed in fluoroquinolone-indole conjugates .
Comparative Analysis with Structural Analogs
Modifications Impacting Bioactivity
Introducing substituents to the quinazolinone or indole rings significantly alters biological performance:
This compound’s unsubstituted indole and methylated quinazolinone may optimize blood-brain barrier penetration compared to polar derivatives.
Future Research Directions
Priority Investigations
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In Vitro Screening:
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Kinase inhibition assays (EGFR, VEGFR, PDGFR).
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Cytotoxicity profiling across NCI-60 cancer cell lines.
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Structural Optimization:
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Introduction of fluorine atoms to enhance metabolic stability.
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Exploration of prodrug formulations via carboxamide esterification.
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Mechanistic Studies:
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X-ray crystallography to elucidate target binding modes.
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Pharmacokinetic studies in rodent models to assess oral bioavailability.
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